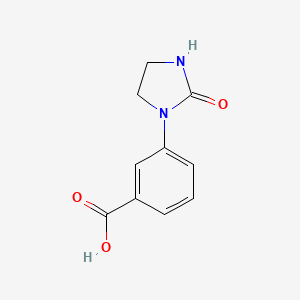

3-(2-Oxoimidazolidin-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-3,6H,4-5H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVYTXLGZSYHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649314 | |

| Record name | 3-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-86-3 | |

| Record name | 3-(2-Oxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-oxoimidazolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the formation of a urea intermediate followed by an intramolecular cyclization to yield the final product. This document details the reaction pathway, experimental protocols, and relevant physicochemical data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.2 g/mol |

| CAS Number | 884504-86-3 |

| Appearance | Off-white crystalline powder |

| Melting Point | >300 °C (decomposition)[1] |

| Purity | ≥90% |

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic addition of 3-aminobenzoic acid to 2-chloroethyl isocyanate to form the urea intermediate, 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea. The subsequent step is an intramolecular cyclization of this intermediate, facilitated by a base, to yield the desired this compound.

Experimental Protocols

The following protocols are based on established methodologies for urea synthesis and imidazolidinone formation.

Step 1: Synthesis of 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea

This procedure outlines the formation of the urea intermediate from 3-aminobenzoic acid and 2-chloroethyl isocyanate.

Materials:

-

3-Aminobenzoic acid

-

2-Chloroethyl isocyanate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-aminobenzoic acid in the chosen anhydrous aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of 2-chloroethyl isocyanate to the cooled solution with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea.

Step 2: Synthesis of this compound

This protocol describes the intramolecular cyclization of the urea intermediate to form the final product.

Materials:

-

1-(3-carboxyphenyl)-3-(2-chloroethyl)urea

-

A suitable base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert gas (e.g., Nitrogen or Argon)

-

Acidic solution for work-up (e.g., 1M HCl)

Procedure:

-

Under an inert atmosphere, dissolve 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea in the chosen anhydrous polar aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a slight excess (e.g., 1.1 equivalents) of a strong base (e.g., NaH) portion-wise to the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C.

-

Stir the reaction mixture for 4-8 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining base with water.

-

Acidify the mixture with a 1M HCl solution to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Quantitative Data Summary

| Step | Product | Expected Yield Range |

| 1 | 1-(3-carboxyphenyl)-3-(2-chloroethyl)urea | 70-85% |

| 2 | This compound | 60-80% |

Note: The provided yields are estimates based on similar chemical transformations and should be optimized for specific laboratory conditions.

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for this compound. The described two-step process, involving urea formation and subsequent intramolecular cyclization, provides a clear and logical approach for researchers in the field. The provided experimental protocols, while based on established chemical principles, should be further optimized to achieve the best possible yields and purity for the final compound. This guide serves as a foundational resource for the synthesis of this important molecule for further research and development.

References

Spectroscopic and Synthetic Profile of 3-(2-Oxoimidazolidin-1-yl)benzoic acid: A Technical Guide

Keywords: 3-(2-Oxoimidazolidin-1-yl)benzoic acid, spectroscopic data, NMR, FT-IR, mass spectrometry, synthesis, drug development.

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of this compound (C₁₀H₁₀N₂O₃). Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data, including ¹H NMR, ¹³C NMR, and FT-IR, alongside theoretical mass spectrometry values. Furthermore, a detailed, representative experimental protocol for its synthesis via N-arylation and a general workflow for its subsequent spectroscopic characterization are provided. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in this and related molecular scaffolds.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a cyclic urea (imidazolidinone) structure. The presence of a carboxylic acid group allows for further derivatization, such as the formation of amides or esters, making it a potentially valuable building block in the synthesis of more complex molecules with therapeutic potential. The imidazolidinone ring is a common feature in various biologically active compounds. While specific experimental spectroscopic data for this compound is not widely published, this guide aims to fill this gap by providing predicted data and established methodologies for its synthesis and characterization.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, which can guide the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts were generated based on established computational models and the analysis of structurally similar compounds. Spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~8.0 - 7.5 | Multiplet | 4H | Ar-H |

| ~3.9 | Triplet | 2H | -N-CH₂- |

| ~3.4 | Triplet | 2H | -CH₂-N- |

| ~8.5 | Singlet | 1H | -NH- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~155 | C=O (imidazolidinone) |

| ~140 | Ar-C (ipso, attached to N) |

| ~132 | Ar-C (ipso, attached to COOH) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~45 | -N-CH₂- |

| ~40 | -CH₂-N- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The expected FT-IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3200 | N-H (Imidazolidinone) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1680 | C=O (Amide, Imidazolidinone) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching |

| ~1250 | C-N | Stretching |

Mass Spectrometry (MS)

The theoretical monoisotopic mass and common adducts for this compound (Formula: C₁₀H₁₀N₂O₃) are provided below.

Table 4: Theoretical Mass Spectrometry Data

| Adduct | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₀H₁₀N₂O₃ | 206.0691 |

| [M+H]⁺ | C₁₀H₁₁N₂O₃⁺ | 207.0764 |

| [M+Na]⁺ | C₁₀H₁₀N₂NaO₃⁺ | 229.0583 |

| [M+K]⁺ | C₁₀H₁₀N₂KO₃⁺ | 245.0323 |

| [M-H]⁻ | C₁₀H₉N₂O₃⁻ | 205.0619 |

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Synthesis of this compound

This synthesis is based on an Ullmann-type condensation reaction, a common method for N-arylation.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Materials:

-

3-Bromobenzoic acid (1 equivalent)

-

2-Imidazolidinone (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, 2-imidazolidinone, potassium carbonate, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.

-

Heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water and acidify to a pH of approximately 3-4 with 1 M HCl to precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Spectroscopic Characterization Workflow

The following workflow outlines the general procedure for the spectroscopic analysis of the synthesized product.

Caption: Workflow for spectroscopic characterization.

Methodologies:

-

FT-IR Spectroscopy: Acquire the spectrum of the solid sample using either a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.

-

NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as DMSO-d₆, and acquire ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI) and acquire the mass spectrum.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and robust experimental protocols for this compound. The provided information is intended to facilitate the synthesis, identification, and further investigation of this compound and its derivatives by the scientific community. The methodologies described herein are based on established chemical principles and can be adapted for related synthetic targets.

An In-Depth Technical Guide to 3-(2-Oxo-imidazolidin-1-yl)benzoic Acid (CAS 884504-86-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Oxo-imidazolidin-1-yl)benzoic acid, with CAS number 884504-86-3, is a heterocyclic compound featuring a substituted benzoic acid tethered to an imidazolidinone ring. This molecule serves as a versatile intermediate in various fields of chemical and pharmaceutical research. Its structural motifs are of interest in medicinal chemistry as potential scaffolds for the development of novel therapeutic agents. This technical guide provides a summary of the currently available physicochemical properties of this compound. It is important to note that while its potential applications are broad, detailed experimental studies, including specific synthesis protocols, in-depth biological activity assays, and its role in signaling pathways, are not extensively documented in publicly accessible scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of 3-(2-Oxo-imidazolidin-1-yl)benzoic acid are summarized in the table below. This data is primarily sourced from chemical supplier databases and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Reference(s) |

| CAS Number | 884504-86-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 206.20 g/mol | [1][2] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Purity | ≥ 95% (by HPLC) | [1] |

| SMILES | O=C(O)c1cccc(n2C(=O)NCC2)c1 | [2] |

| InChI Key | REVYTXLGZSYHEG-UHFFFAOYSA-N | [2] |

Synthesis and Spectroscopic Analysis

For the synthesis of this specific molecule, a plausible route could involve the reaction of 3-aminobenzoic acid with a suitable reagent to introduce the imidazolidinone moiety.

Note: Without a published and validated experimental protocol, any synthetic endeavor would require significant methods development and optimization.

Similarly, comprehensive spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 3-(2-Oxo-imidazolidin-1-yl)benzoic acid are not publicly available in scientific databases. Characterization of this compound would be a standard procedure upon its synthesis, involving these analytical techniques to confirm its structure and purity.

Biological Activity and Potential Applications

While specific biological data for 3-(2-Oxo-imidazolidin-1-yl)benzoic acid is scarce, its structural components suggest several areas of potential interest for drug discovery and development.

Intermediate in Pharmaceutical Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of both a carboxylic acid and a heterocyclic ring system allows for diverse chemical modifications, making it a valuable building block. It has been suggested as an intermediate for pharmaceuticals targeting neurological disorders.[1]

Scaffold for Enzyme Inhibitors

The imidazolidinone core is a privileged scaffold in medicinal chemistry and is present in a number of biologically active molecules. Derivatives of imidazolidinone have been investigated for a wide range of therapeutic targets. For instance, some imidazolidinone derivatives have been explored as anticancer agents that can induce apoptosis in cancer cells.[3] Others have been studied as inhibitors of enzymes such as VEGFR-2, which is involved in angiogenesis.[4]

Potential Role in Signaling Pathways

Given the lack of specific biological studies on 3-(2-Oxo-imidazolidin-1-yl)benzoic acid, its direct involvement in any signaling pathway is currently unknown. However, based on the activities of other imidazolidinone-containing molecules, one could speculate on potential, yet unproven, areas of investigation. For example, some imidazolidinone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway in colorectal cancer cells.[3]

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like 3-(2-Oxo-imidazolidin-1-yl)benzoic acid, the following diagram outlines a general screening process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(2-Oxo-imidazolidin-1-yl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell | MDPI [mdpi.com]

- 4. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Imidazolidinone Compounds: A Technical Guide for Researchers

Introduction: The imidazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of imidazolidinone derivatives, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Imidazolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various imidazolidinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Compound 9r | HCT116 (Colorectal Carcinoma) | Not specified, but noted as having the best anticancer effect | [1] |

| SW620 (Colorectal Carcinoma) | Not specified | [1] | |

| Derivative 1 (Compound 24) | MCF-7 (Breast Adenocarcinoma) | 4.92 ± 0.3 | [2] |

| HCT-116 (Colorectal Carcinoma) | 12.83 ± 0.9 | [2] | |

| Derivative 2 (Compound 13) | MCF-7 (Breast Adenocarcinoma) | 9.58 | [2] |

| HCT-116 (Colorectal Carcinoma) | 20.11 | [2] | |

| bis-imidazolidineiminothione 6b | HEPG2 (Hepatocellular Carcinoma) | >84.6 | [3] |

| bis-imidazolidineiminothione 6d | HEPG2 (Hepatocellular Carcinoma) | 6.3 | [3] |

| bis-imidazolidineiminothione 6e | HEPG2 (Hepatocellular Carcinoma) | 7.2 | [3] |

| bis-imidazolidineiminothione 6g | HEPG2 (Hepatocellular Carcinoma) | 8.1 | [3] |

| bis-imidazolidineiminothione 7a | HEPG2 (Hepatocellular Carcinoma) | 7.9 | [3] |

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the imidazolidinone compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

-

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

-

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for differentiation of cell cycle phases.

-

Procedure:

-

Cell Treatment: Treat cancer cells with the imidazolidinone compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[5][6]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.

-

This assay determines if the compound induces apoptosis through the generation of reactive oxygen species (ROS).

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

-

Procedure:

-

Cell Treatment: Treat cells with the imidazolidinone compound.

-

Staining: Incubate the cells with DCFH-DA.

-

Analysis: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or microplate reader. An increase in fluorescence indicates an increase in ROS levels.

-

Signaling Pathways in Anticancer Activity

Several imidazolidinone compounds induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[1] This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Antimicrobial and Antifungal Activity

Imidazolidinone derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected imidazolidinone derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 11c | Bacillus subtilis | 0.15 | |

| Klebsiella pneumoniae | 0.12 | ||

| Z25 | Phomopsis sp. | 4.5 (EC50) | [8] |

| bis-imidazolidineiminothione 6c | Pseudomonas aeruginosa | 12.5 | [3] |

| bis-imidazolidineiminothione 6d | Sarcina lutea | 6.25 | [3] |

| bis-imidazolidineiminothione 7a | Candida albicans | 12.5 | [3] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

-

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the imidazolidinone compound and perform serial two-fold dilutions in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterial or fungal) in broth.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

-

Antiviral Activity

Imidazolidinones have been identified as potent antiviral agents against a range of viruses, including HIV, Hepatitis C virus (HCV), Dengue virus, and Enterovirus 71 (EV71).[5]

Mechanisms of Antiviral Action

-

HIV: Imidazolidinone derivatives can inhibit HIV aspartic protease and act as CCR5 co-receptor antagonists.[5]

-

HCV: These compounds can inhibit the NS3 serine protease of the Hepatitis C virus.[5]

-

Dengue Virus: They have been shown to inhibit the NS2B-NS3 protease of the Dengue virus.[5]

-

Enterovirus 71 (EV71): Pyridyl-imidazolidinones can target the EV71 capsid protein VP1, thereby inhibiting viral adsorption and/or uncoating.[5]

Anticonvulsant Activity

Certain imidazolidinone derivatives have shown promise as anticonvulsant agents.

In Vivo Anticonvulsant Screening

-

Metrazol-Induced Seizures: Some indenoimidazolidinones have been shown to decrease the incidence and severity of seizures induced by the chemoconvulsant Metrazol in mice.[6]

-

Audiogenic Seizures: These compounds also offered protection against audiogenic seizures in mice.[6]

-

Maximal Electroshock (MES) Test: The imidazoline benzoidazoxan prevented tonic convulsions induced by electroshock in mice and rats.[11]

Other Biological Activities

Lymphoid-Specific Tyrosine Phosphatase (Lyp) Inhibition

Imidazolidine-2,4-dione derivatives have been designed and synthesized as inhibitors of lymphoid-specific tyrosine phosphatase (Lyp), a target for autoimmune diseases.[12]

-

Mechanism: Lyp down-regulates T-cell receptor (TCR) signaling. Inhibition of Lyp can therefore modulate the immune response.

-

Quantitative Data:

T-Cell Receptor (TCR) Signaling Pathway

The T-cell receptor signaling pathway is crucial for the adaptive immune response. Lyp acts as a negative regulator in this pathway.

Synthesis of Imidazolidinone Derivatives

A general and common method for the synthesis of imidazolidinone derivatives involves the reaction of α-aminoacetamides with aldehydes or ketones. Another approach is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles.[3][13]

General Experimental Protocol for Synthesis

-

Starting Materials: N-(2,2-diethoxyethyl)ureas and appropriate aromatic or heterocyclic C-nucleophiles.

-

Reaction Conditions: The reactants are typically refluxed in a solvent such as toluene in the presence of an acid catalyst like trifluoroacetic acid (TFA).[13]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under vacuum. The residue is then washed and recrystallized from a suitable solvent like ethanol to yield the pure imidazolidin-2-one product.[13]

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Imidazolidinone synthesis [organic-chemistry.org]

- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 13. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Status of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid: A Commercially Available Building Block Shrouded in Scientific Obscurity

For researchers, scientists, and drug development professionals, 3-(2-Oxoimidazolidin-1-yl)benzoic acid (CAS Number: 884504-86-3) presents a curious case. While readily available from numerous chemical suppliers and cataloged as a versatile intermediate with potential in pharmaceutical and biochemical research, a deep dive into the scientific and patent literature reveals a conspicuous absence of detailed information regarding its discovery, historical development, and specific biological applications. This technical guide aims to provide a comprehensive overview of the currently available information and highlight the significant knowledge gaps surrounding this compound.

Core Compound Identification and Properties

This compound is a small organic molecule featuring a benzoic acid moiety attached to an imidazolidinone ring. Its fundamental physicochemical properties, as aggregated from various supplier databases, are summarized below.

| Property | Value | Source |

| CAS Number | 884504-86-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [4][5] |

| Molecular Weight | 206.20 g/mol | [4][5] |

| Appearance | Off-white to white crystalline powder | [1][5] |

| Purity | Typically ≥95% (as determined by HPLC) | [1][5] |

| Synonyms | 3-(2-Oxo-1-imidazolidinyl)benzoic acid | [4][5] |

The Undocumented History: A Tale of Commercial Catalogs

Despite extensive searches of scientific databases and patent repositories, no seminal publication detailing the first synthesis or discovery of this compound could be identified. Its history appears to be intrinsically linked to its emergence in the catalogs of chemical suppliers. This suggests that the compound was likely first synthesized by a commercial entity as a chemical building block or for inclusion in screening libraries, rather than as part of a publicly documented academic or industrial research program.

Commercial suppliers broadly describe the compound as a versatile intermediate for the synthesis of more complex molecules, with potential applications in:

-

Pharmaceutical Development: As a scaffold for developing novel therapeutics, particularly for anti-inflammatory, analgesic, and neurological disorders.[5]

-

Biochemical Research: For use in studies related to enzyme inhibition and protein-protein interactions.[5]

It is crucial to note that these descriptions are general and are not substantiated by specific, publicly available experimental data for this particular molecule.

Presumed Synthetic Pathways

While a specific, documented experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A likely approach would involve the reaction of 3-aminobenzoic acid with a suitable reagent to form the 2-oxoimidazolidinone ring.

One potential synthetic workflow is depicted below. This diagram represents a hypothetical pathway and is not based on a published experimental protocol.

Absence of Experimental Data and Biological Activity

A critical deficiency in the publicly available information for this compound is the complete lack of quantitative experimental data. Searches have yielded no published studies containing:

-

Detailed experimental protocols for its synthesis or use in further reactions.

-

Spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for its characterization.

-

Quantitative biological data (e.g., IC₅₀, EC₅₀, Ki values) from any in vitro or in vivo assays.

-

Descriptions of its involvement in any specific signaling pathways.

While research on structurally related N-aryl-2-imidazolidinones and benzoic acid derivatives exists, direct extrapolation of their biological activities or mechanisms of action to the title compound would be speculative without dedicated experimental validation.

Conclusion: A Call for Foundational Research

References

An In-depth Technical Guide on the Structural Analysis of 3-(2-Oxoimidazolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a heterocyclic compound of interest in pharmaceutical and biochemical research. Its structure, featuring a benzoic acid moiety attached to an oxoimidazolidine ring, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its structural features, physicochemical properties, and potential biological significance based on available data. While detailed experimental spectroscopic and biological data for this specific molecule are not widely available in the public domain, this guide consolidates known information and provides theoretical insights and methodologies relevant to its study.

Introduction

This compound (CAS No. 884504-86-3) is an organic molecule with the chemical formula C₁₀H₁₀N₂O₃.[1][2] The compound integrates a rigid, planar benzoic acid group with a five-membered oxoimidazolidine ring, a feature present in various biologically active molecules. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and analgesic medications, as well as in the synthesis of pharmaceuticals targeting neurological disorders.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 206.2 g/mol | [1][2] |

| CAS Number | 884504-86-3 | [1][2] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | >300 °C | [1] |

| Purity | ≥95% (via HPLC) | [1][2] |

| SMILES | O=C(O)c1cccc(c1)N1CCNC1=O | [2] |

| InChI Key | REVYTXLGZSYHEG-UHFFFAOYSA-N | [2] |

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, with their chemical shifts and splitting patterns determined by the meta-substitution. The methylene protons (-CH₂-CH₂-) of the imidazolidinone ring would likely appear as multiplets in the aliphatic region. The N-H proton of the imidazolidinone ring would present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon, the aromatic carbons, the carbonyl carbon of the imidazolidinone ring, and the two methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

A broad O-H stretch from the carboxylic acid group.

-

A strong C=O stretch from the carboxylic acid.

-

Another strong C=O stretch from the amide in the imidazolidinone ring.

-

N-H stretching and bending vibrations.

-

C-H stretches from the aromatic and aliphatic portions.

-

C=C stretches from the aromatic ring.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the imidazolidinone ring.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions. A potential method involves the reaction of 3-aminobenzoic acid with a suitable reagent to form the oxoimidazolidine ring, such as 1,2-dibromoethane followed by cyclization with a carbonyl source like phosgene or a phosgene equivalent.

A generalized workflow for a potential synthesis is depicted below:

Caption: A potential synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the oxoimidazolidine moiety is a known pharmacophore present in several bioactive compounds. For instance, some oxoimidazolidine derivatives have been investigated as antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[3][4] These compounds often exert their effects by inhibiting tubulin polymerization.

Given this precedent, a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as an antimitotic agent is presented below. This is a theoretical representation and requires experimental validation.

Caption: Hypothetical signaling pathway for the potential antimitotic activity.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. Its structural characteristics suggest that it could serve as a valuable building block for synthesizing novel therapeutic agents. While there is a notable lack of detailed, publicly available experimental data, this guide provides a foundational understanding of its properties and a framework for future research. Further studies are warranted to elucidate its spectroscopic profile, develop efficient synthetic methods, and explore its biological activities and mechanisms of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(2-Oxo-imidazolidin-1-yl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Biological Targets for 3-(2-Oxoimidazolidin-1-yl)benzoic acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of biological targets for the compound 3-(2-Oxoimidazolidin-1-yl)benzoic acid. Given its documented potential as a scaffold in the development of anti-inflammatory, analgesic, and neurological agents, elucidating its molecular targets is a critical step in understanding its mechanism of action and identifying novel therapeutic applications. This document outlines a systematic in silico approach, leveraging a combination of ligand-based and structure-based computational methods to generate a ranked list of putative protein targets. Detailed methodologies for chemical similarity searching, pharmacophore modeling, and reverse docking are presented. The predicted targets are summarized and categorized, and potential signaling pathway associations are visualized. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of small molecule therapeutics.

Introduction

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its versatile synthetic utility and its presence as a core structural motif in molecules with diverse biological activities.[1][2] Derivatives of the 2-oxoimidazolidine scaffold have been investigated for a range of therapeutic applications, including as antimitotic agents and for the treatment of metabolic disorders. Understanding the polypharmacology of this compound through the identification of its direct molecular targets is essential for optimizing its therapeutic potential and anticipating potential off-target effects.

In silico target prediction methods offer a time- and cost-effective strategy to hypothesize protein targets for small molecules, thereby guiding subsequent experimental validation. These computational approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods, such as chemical similarity and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, like reverse docking, involve docking the small molecule into the binding sites of a large number of protein structures to predict binding affinities.

This whitepaper details a workflow for the in silico target prediction of this compound, presenting hypothetical, yet plausible, results based on the known biological context of similar compounds.

In Silico Target Prediction Workflow

The workflow for predicting the biological targets of this compound involves a multi-pronged approach, integrating data from several computational tools to enhance the confidence in the predictions. The overall process is depicted in the flowchart below.

Figure 1: In silico target prediction workflow. This diagram illustrates the sequential steps from the input molecule to the final prioritized list of potential biological targets.

Predicted Biological Targets

Based on the computational workflow described above, a list of putative biological targets for this compound was generated. The following tables summarize the top-ranked predictions from each method, categorized by protein class. The confidence scores are hypothetical and are intended to represent the typical output from these prediction tools.

Ligand-Based Predictions

Table 1: Predicted Targets from Chemical Similarity Search (Hypothetical Data)

| Target Name | UniProt ID | Gene Symbol | Target Class | Confidence Score | Potential Therapeutic Area |

| Prostaglandin G/H synthase 2 | P35354 | PTGS2 (COX-2) | Enzyme | 0.85 | Inflammation, Pain |

| Arachidonate 5-lipoxygenase | P09917 | ALOX5 | Enzyme | 0.78 | Inflammation |

| Cyclin-dependent kinase 2 | P24941 | CDK2 | Kinase | 0.72 | Cancer |

| Monoamine oxidase B | P27338 | MAOB | Enzyme | 0.69 | Neurological Disorders |

| Carbonic anhydrase II | P00918 | CA2 | Enzyme | 0.65 | Glaucoma, Epilepsy |

Table 2: Predicted Targets from Pharmacophore Screening (Hypothetical Data)

| Target Name | PDB ID | Gene Symbol | Target Class | Fit Score | Potential Therapeutic Area |

| Mitogen-activated protein kinase 14 | 3HEC | MAPK14 (p38 alpha) | Kinase | 5.87 | Inflammation, Cancer |

| Tyrosine-protein phosphatase non-receptor type 1 | 2F6T | PTPN1 (PTP1B) | Phosphatase | 5.52 | Diabetes, Obesity |

| Glycogen synthase kinase-3 beta | 1Q41 | GSK3B | Kinase | 5.41 | Neurological Disorders, Diabetes |

| Aldose reductase | 1ADS | AKR1B1 | Enzyme | 5.29 | Diabetes Complications |

| Peroxisome proliferator-activated receptor gamma | 2PRG | PPARG | Nuclear Receptor | 5.15 | Diabetes, Inflammation |

Structure-Based Predictions

Table 3: Predicted Targets from Reverse Docking (Hypothetical Data)

| Target Name | PDB ID | Gene Symbol | Target Class | Docking Score (kcal/mol) | Potential Therapeutic Area |

| c-Jun N-terminal kinase 1 | 2G01 | JNK1 | Kinase | -9.8 | Inflammation, Cancer |

| Rho-associated protein kinase 1 | 2F4J | ROCK1 | Kinase | -9.5 | Cardiovascular Disease, Cancer |

| p38 mitogen-activated protein kinase | 1A9U | MAPK14 | Kinase | -9.2 | Inflammation, Cancer |

| Extracellular signal-regulated kinase 2 | 5ERK | ERK2 | Kinase | -9.1 | Cancer |

| Protein-tyrosine phosphatase 1B | 1NL9 | PTP1B | Phosphatase | -8.9 | Diabetes, Obesity |

Potential Signaling Pathway Involvement

The predicted targets suggest that this compound may modulate key signaling pathways involved in inflammation and cellular stress responses. A prominent pathway implicated by the predicted kinase targets is the MAP kinase signaling cascade.

Figure 2: Potential involvement in the MAPK signaling pathway. The diagram highlights the predicted kinase targets (p38, JNK, ERK) within this cascade.

Experimental Protocols

The following sections provide detailed methodologies for the in silico experiments cited in this guide.

Chemical Similarity Searching

-

Objective: To identify known bioactive molecules that are structurally similar to this compound and to infer potential targets from these analogs.

-

Tool: SwissTargetPrediction (hypothetical use).

-

Methodology:

-

The 2D structure of this compound is converted to its canonical SMILES (Simplified Molecular Input Line Entry System) string.

-

The SMILES string is submitted to the SwissTargetPrediction web server.

-

The server compares the fingerprint of the query molecule to a library of over 370,000 bioactive compounds.

-

Similarity is calculated based on a combination of 2D fingerprints and 3D shape similarity.

-

A list of potential targets is generated, ranked by a confidence score derived from the similarity of the query to known ligands for each target.

-

Pharmacophore-Based Screening

-

Objective: To identify potential targets by matching the 3D pharmacophoric features of this compound against a database of pharmacophore models derived from known protein-ligand complexes.

-

Tool: PharmMapper (hypothetical use).

-

Methodology:

-

A 3D conformer of this compound is generated and energy minimized.

-

The 3D structure is submitted to the PharmMapper web server.

-

The server identifies the pharmacophoric features of the query molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

These features are then used to screen against a large database of pre-calculated pharmacophore models representing the binding sites of various proteins.

-

The results are ranked based on a "fit score," which reflects how well the query molecule's pharmacophore matches the models in the database.

-

Reverse Docking

-

Objective: To predict the binding affinity and pose of this compound to a panel of protein targets.

-

Tool: ReverseDock (hypothetical use).

-

Methodology:

-

The 3D structure of this compound is prepared for docking (e.g., assigning partial charges, defining rotatable bonds).

-

A library of protein structures is selected, focusing on kinases, phosphatases, and enzymes involved in inflammation and neurological pathways, based on initial ligand-based predictions.

-

The prepared ligand is then systematically docked into the binding site of each protein in the library using a molecular docking algorithm (e.g., AutoDock Vina).

-

The docking algorithm samples different conformations and orientations of the ligand within the binding site and calculates a docking score, which is an estimate of the binding free energy.

-

The protein targets are ranked based on their docking scores, with more negative scores indicating a higher predicted binding affinity.

-

Conclusion and Future Directions

This in-depth technical guide has outlined a systematic in silico approach for the prediction of biological targets for this compound. The hypothetical results from chemical similarity searching, pharmacophore screening, and reverse docking converge on a set of plausible targets primarily within the kinase, phosphatase, and enzyme families. Notably, several components of the MAPK signaling pathway, as well as enzymes involved in inflammation (COX-2, ALOX5) and metabolic disease (PTP1B), were identified as high-priority candidates.

The findings presented herein provide a strong foundation for guiding future experimental validation studies. It is recommended that the top-ranked predicted targets be subjected to in vitro binding assays and enzyme activity assays to confirm direct interaction with this compound. Subsequent cell-based assays can then be employed to assess the functional consequences of these interactions and to further elucidate the compound's mechanism of action. The integration of in silico predictions with experimental validation will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

References

Commercial Suppliers and Technical Profile of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2-Oxoimidazolidin-1-yl)benzoic acid, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document outlines commercial sources, proposes detailed experimental protocols for its synthesis and analysis, and illustrates its role as a key building block in the creation of novel therapeutic agents.

Commercial Availability

This compound is available from several commercial chemical suppliers. The purity and quantity may vary, and researchers are advised to contact the suppliers directly for the most current information.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Chem-Impex | ≥ 95% (HPLC)[1][2] | 884504-86-3[1] | C₁₀H₁₀N₂O₃[1][3] | 206.2[1][4] | Also known as 3-(2-oxo-1-imidazolidinyl)benzoic acid.[1][4] |

| CymitQuimica (distributes Biosynth) | Min. 95%[3][4] | 884504-86-3[4] | C₁₀H₁₀N₂O₃[3][4] | 206.2[4] | Intended for laboratory use only.[4] |

| Oakwood Products, Inc. | 90%[5] | Not specified | Not specified | Not specified | Available in 100mg quantities.[5] |

| Shanghai Amole Biotechnology Co., Ltd. | Not specified | 884504-86-3[6] | C₁₀H₁₀N₂O₃[6] | Not specified | Listed as a supplier.[6] |

| Shanghai Yuanye Bio-Technology Co., Ltd. | Not specified | 884504-86-3[6] | C₁₀H₁₀N₂O₃[6] | Not specified | Listed as a supplier.[6] |

Physicochemical Properties

Representative Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound and are based on established chemical principles for related compounds. Researchers should adapt and optimize these methods based on their specific laboratory conditions and available equipment.

Synthesis of this compound

This proposed synthesis is a two-step process involving the reaction of 3-aminobenzoic acid with a suitable reagent to form the imidazolidinone ring.

Step 1: Synthesis of 3-((2-hydroxyethyl)amino)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzoic acid (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagent: Add 2-chloroethanol (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Cyclization to form this compound

-

Reaction Setup: In a clean, dry round-bottom flask, suspend the 3-((2-hydroxyethyl)amino)benzoic acid (1 equivalent) in an inert solvent like toluene.

-

Cyclizing Agent: Add a cyclizing agent such as triphosgene (0.4 equivalents) or 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at 0°C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture. If a precipitate forms, filter it and wash with a non-polar solvent like hexane. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The expected proton NMR spectrum of the benzoic acid moiety would show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons of the imidazolidinone ring would appear in the aliphatic region.

Visualizing Workflows and Applications

The following diagrams illustrate the proposed synthesis workflow and the potential applications of this compound in drug development.

Potential Applications in Drug Development

While specific signaling pathways for this compound are not yet elucidated in publicly available literature, its structure suggests significant potential as a scaffold in medicinal chemistry. The presence of both a carboxylic acid group and an N-aryl imidazolidinone moiety allows for diverse chemical modifications.

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[7] It is utilized in research focusing on:

-

Pharmaceutical Development: As a key intermediate for pharmaceuticals, particularly those targeting neurological disorders.[7]

-

Biochemical Research: In studies related to enzyme inhibition and protein interactions.[1][7]

-

Novel Therapeutic Agents: The imidazolidinone structure is a feature in compounds being investigated for anti-inflammatory and analgesic properties.[7]

The ability to functionalize the carboxylic acid group (e.g., to form amides or esters) and the potential for further substitution on the aromatic ring make this compound a highly attractive starting material for generating libraries of compounds for drug discovery screening. The imidazolidinone ring itself is a structural motif found in various biologically active compounds.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. rsc.org [rsc.org]

- 3. 3-(2-Oxo-imidazolidin-1-yl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazolidinone synthesis [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-(2-Oxoimidazolidin-1-yl)benzoic acid: Current Knowledge on Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a chemical compound with potential applications in pharmaceutical and biochemical research. It is noted as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure is also explored in studies of enzyme inhibition and protein interactions, suggesting its role in investigating metabolic pathways.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 884504-86-3 | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |

| Molecular Weight | 206.2 g/mol | [3] |

| Appearance | Off-white crystalline powder | [4] |

| Melting Point | > 300 °C (decomposes) | [4] |

| Purity | ≥ 95% (HPLC) or 90% | [3][5] |

| Storage Conditions | 0-8 °C | [4] |

Safety and Handling

Due to the absence of a specific Safety Data Sheet for this compound, a conservative approach to handling is recommended, drawing parallels from safety information for benzoic acid and its derivatives.

Hazard Identification (Presumed)

Based on data for similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory tract irritation.[6] Ingestion may be harmful.

The following diagram illustrates a general workflow for handling potentially hazardous chemical compounds in a laboratory setting.

Caption: General Laboratory Workflow for Chemical Handling.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial. The following table outlines recommended PPE for various laboratory operations.

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile gloves | Fully buttoned lab coat | Use in a chemical fume hood or with an N95-rated respirator if a hood is unavailable |

| Dissolving in Solvents | Chemical safety goggles; face shield if splashing is likely | Nitrile gloves | Chemical-resistant apron over a lab coat | All operations should be conducted in a certified chemical fume hood |

| Running Reactions | Chemical safety goggles and a face shield | Nitrile gloves | Chemical-resistant apron over a lab coat | All operations must be performed within a chemical fume hood |

| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Use in a well-ventilated area; a chemical fume hood is recommended |

First Aid Measures (Recommended)

In the event of exposure, the following first aid measures are recommended, based on general laboratory practice for irritant chemicals:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.

Experimental Protocols

The following diagram illustrates a generalized workflow for a chemical synthesis experiment.

Caption: Generalized Chemical Synthesis Workflow.

For purity analysis, High-Performance Liquid Chromatography (HPLC) is a suitable method. A general protocol for a similar compound involves a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile, with UV detection at 254 nm.[8]

Biological Activity and Signaling Pathways

While it is stated that this compound is used in research targeting neurological disorders and enzyme inhibition, specific biological targets and signaling pathways have not been detailed in the available literature.[1] Research on similar structures, such as 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides, indicates that they can act as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1) and can function as antimitotic agents by disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.[9][10] It is plausible that this compound could be investigated for similar or related activities.

The following diagram illustrates a hypothetical signaling pathway where a compound might be activated to inhibit cell cycle progression.

Caption: Hypothetical Bioactivation and Antimitotic Pathway.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. However, there is a significant lack of publicly available, specific data regarding its safety, handling, and biological activity. Researchers and drug development professionals should proceed with caution, implementing robust safety protocols based on the handling of potentially hazardous chemicals. Further investigation is required to fully characterize the properties and potential applications of this molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 3-(2-Oxo-imidazolidin-1-yl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. netascientific.com [netascientific.com]

- 6. chemos.de [chemos.de]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxoimidazolidin-1-yl)benzoic acid and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry and pharmaceutical development. The imidazolidin-2-one scaffold is a key structural motif found in numerous biologically active compounds and approved drugs. This core structure provides a rigid framework that can be strategically functionalized to interact with various biological targets. Derivatives of this compound are explored for their potential as therapeutic agents, particularly in the fields of neurological disorders, as well as for their anti-inflammatory and analgesic properties.[1] The presence of the carboxylic acid group offers a convenient point for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed protocol for a plausible synthetic route to this compound, based on established methods for the synthesis of 1-aryl-2-imidazolidinones.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The general strategy involves the formation of a urea intermediate from 3-aminobenzoic acid, followed by an intramolecular cyclization to construct the desired imidazolidin-2-one ring. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

A common and effective method for the formation of the imidazolidinone ring is the reaction of an amine with an isocyanate, followed by cyclization.[2]

General Reaction Scheme:

References

Application Notes and Protocols for 3-(2-Oxoimidazolidin-1-yl)benzoic acid in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxoimidazolidin-1-yl)benzoic acid is a heterocyclic compound incorporating both a benzoic acid and a cyclic urea (imidazolidinone) moiety. While this specific molecule is noted as a versatile intermediate in pharmaceutical development and biochemical research, detailed public-domain data on its specific enzyme targets are limited.[1] However, the structural motifs present in the molecule, particularly the benzoic acid scaffold, are features of known inhibitors for several important enzyme classes. Benzoic acid derivatives have been widely explored as inhibitors of enzymes such as carbonic anhydrases (CAs), acetylcholinesterase (AChE), and cyclooxygenases (COX), which are implicated in a range of pathologies from neurological disorders to inflammation.[2]

These application notes provide detailed protocols for evaluating the inhibitory potential of this compound against three such enzyme classes: Carbonic Anhydrase II (a ubiquitous isoform), Acetylcholinesterase (critical in neurotransmission), and Cyclooxygenase-2 (a key mediator of inflammation). The provided methodologies are based on established, robust assays for these enzyme targets.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize potential quantitative data from enzyme inhibition assays with this compound. These values are illustrative and serve as a template for presenting experimental results.

Table 1: Carbonic Anhydrase II (hCA II) Inhibition Data

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| This compound | 15.2 | 8.9 | Non-competitive |

| Acetazolamide (Control) | 0.012 | 0.009 | Competitive |

Table 2: Acetylcholinesterase (AChE) Inhibition Data

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| This compound | 28.5 | 16.7 | Mixed |

| Donepezil (Control) | 0.006 | 0.004 | Non-competitive |

Table 3: Cyclooxygenase-2 (COX-2) Inhibition Data

| Compound | IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | 9.8 | 12 |

| Celecoxib (Control) | 0.04 | >30 |

Experimental Protocols and Workflows

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is adapted from established methods utilizing the esterase activity of CA to hydrolyze a chromogenic substrate.[3][4]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.

Materials:

-

Human Carbonic Anhydrase II (hCA II)

-

This compound

-

Acetazolamide (positive control)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO (for compound dissolution)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and Acetazolamide in DMSO (e.g., 10 mM).

-

Create serial dilutions of the test and control compounds in Tris-HCl buffer to achieve a range of final assay concentrations. The final DMSO concentration should be ≤1%.

-

Prepare a working solution of hCA II in cold Tris-HCl buffer (e.g., 20-60 units/mL).

-

Prepare a fresh solution of p-NPA in acetonitrile or DMSO (e.g., 3 mM).

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 158 µL Tris-HCl buffer + 2 µL of test compound dilution.

-

Positive Control Wells: 158 µL Tris-HCl buffer + 2 µL of Acetazolamide dilution.

-

Maximum Activity Control: 158 µL Tris-HCl buffer + 2 µL of DMSO.

-

Blank Well: 180 µL Tris-HCl buffer (no enzyme).

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add 20 µL of the hCA II working solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

-

Immediately measure the absorbance at 400 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each compound concentration relative to the maximum activity control.

-

Plot percentage inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Workflow Diagram:

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method, which is a standard for measuring AChE activity.[5][6][7]

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that is quantified by its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (e.g., from Electrophorus electricus)

-

This compound

-

Donepezil or Eserine (positive control)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DMSO

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and positive control in DMSO. Create serial dilutions in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer (e.g., 0.1-0.25 U/mL final concentration).

-

Prepare a 10 mM DTNB stock solution in phosphate buffer.

-

Prepare a 14 mM ATCI solution in deionized water (prepare fresh).

-

-

Assay Setup (in a 96-well plate for a 200 µL final volume):

-

Add 140 µL of phosphate buffer to each well.

-

Add 10 µL of the appropriate compound/control dilution or vehicle (buffer with DMSO) to the corresponding wells.

-

Add 10 µL of the AChE working solution to all wells except the blank.

-

-

Pre-incubation:

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.

-

Immediately measure the absorbance at 412 nm kinetically, with readings every 60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min).

-

Determine the percentage of inhibition for each concentration relative to the control without inhibitor.

-

Calculate the IC₅₀ value by plotting percentage inhibition versus log[Inhibitor].

-

Workflow Diagram:

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a fluorometric or colorimetric method to screen for COX-1 and COX-2 inhibitors.[8][9]

Principle: The assay measures the peroxidase component of COX. The COX reaction converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is monitored by the oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which results in a colorimetric or fluorometric signal.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

This compound

-

Celecoxib (COX-2 selective control) or Indomethacin (non-selective control)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Fluorometric or colorimetric probe

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

DMSO

-

96-well plate (black or clear, depending on detection method)

-

Microplate reader (fluorometer or spectrophotometer)

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions and serial dilutions of the test compound and controls in DMSO. Dilute to 10X the final desired concentration with Assay Buffer.

-

Prepare working solutions of COX-1 and COX-2 enzymes in cold Assay Buffer.

-

Prepare a working solution of Heme in Assay Buffer.

-

Prepare the substrate solution by dissolving arachidonic acid in ethanol, followed by dilution in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2) + 10 µL of 10X inhibitor solution.

-

100% Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL of Assay Buffer (with DMSO).

-

Background Wells: 160 µL Assay Buffer + 10 µL Heme (no enzyme).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-